N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide
Description
N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro carbon atom. The 4-oxo group on the chroman ring and the 4-fluorophenyl carboxamide substituent are key structural elements influencing its physicochemical and biological properties. This compound is synthesized via a multi-step process involving base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate, followed by Boc deprotection and coupling with substituted carboxylic acids (). Its spirocyclic architecture imparts conformational rigidity, enhancing binding specificity in biological systems, particularly as an acetyl-CoA carboxylase (ACC) inhibitor for metabolic disorders like obesity and diabetes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFPFMMIHZYANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. This unique configuration contributes to its interaction with various biological targets. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetyl coenzyme A carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and has implications for metabolic disorders .
- Cellular Adhesion Modulation : Research indicates that compounds with similar structures can affect cellular adhesion and migration by modulating pathways such as the PI3K/Akt signaling pathway. This modulation can influence cancer cell behavior, potentially reducing metastasis .
In Vitro Studies
A summary of in vitro studies on the biological activity of related compounds indicates significant effects on various cancer cell lines:
| Compound | Target | Effect | Cell Line | Assay Type |
|---|---|---|---|---|
| N-(4-fluorophenyl)-4-oxospiro... | ACC | Inhibition | Various | Enzyme activity assay |
| Similar Spiro Compounds | PI3K/Akt | Reduced migration | LNCaP | Wound healing assay |
| Similar Spiro Compounds | MMPs | Inhibition of invasion | MDA-MB-231 | Matrigel invasion assay |
These studies suggest that this compound may exhibit similar inhibitory effects on cancer cell migration and invasion due to its structural properties.
Case Studies
- ACC Inhibition : A study demonstrated that spirochromanone derivatives, including similar compounds, effectively inhibited ACC activity in vitro, leading to decreased lipid accumulation in hepatocytes. This suggests potential therapeutic applications in treating obesity and associated metabolic disorders .
- Cancer Metastasis : Another investigation into structurally related compounds revealed their ability to suppress the migration of prostate cancer cells through the inhibition of the PI3K/Akt pathway. These findings highlight the relevance of spirocyclic structures in developing anti-metastatic agents .
Comparison with Similar Compounds
4-Cyano-N-ethylspiro[chromene-2,4'-piperidine]-1'-carboxamide
- Structural Differences: Replaces the 4-oxo group with a cyano group and substitutes the 4-fluorophenyl with an ethyl carboxamide.
- Conformational Impact : X-ray crystallography reveals two independent molecules in the asymmetric unit, with dihedral angles of 11.9° (molecule A) and 7.9° (molecule B) between the piperidine ring and the carboxamide group. The chroman ring adopts a twisted conformation, while the piperidine ring is chair-shaped ().
- Synthesis : Uses ZnI₂ catalysis for cyanide introduction, differing from the base-catalyzed spirocyclization of the target compound ().
tert-Butyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Role : A key intermediate in synthesizing the target compound. The Boc-protected amine allows controlled deprotection for subsequent derivatization ().
- Yield : 72% after flash chromatography, highlighting efficient scalability ().
Substituent Modifications
N-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide
- Structural Difference : The 4-fluorophenyl group is attached via a methylene linker instead of direct carboxamide bonding.
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances hydrogen bonding and π-π interactions.
6'-Fluoro-N-(4-fluorobenzyl)-4'-oxo-spiro[piperidine-4,2'-quinoline]-1-carboxamide
- Core Variation: Replaces the chroman ring with a quinoline moiety.
- Biological Implications: Quinoline’s aromaticity may alter pharmacokinetics (e.g., absorption, metabolism) compared to the chroman-based target compound ().
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: In 4-cyano-N-ethylspiro derivatives, N–H···O and C–H···O interactions form 1D chains, stabilizing the crystal lattice. The target compound’s 4-fluorophenyl group likely participates in C–H···F or halogen bonding ().
- Solubility: The tert-butyl carbamate intermediate (C₁₈H₂₃NO₄) has a molecular weight of 317.38 g/mol and is stored at room temperature, suggesting moderate stability ().
Q & A
Basic: What are the key synthetic routes for N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide?
The synthesis typically involves a multi-step process:
Spirocyclization : Reacting 1-(2-hydroxyphenyl)ethanone with a Boc-protected piperidinone derivative under basic conditions to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, a key intermediate .
Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) to yield spiro[chroman-2,4'-piperidin]-4-one .
Coupling : Introducing the 4-fluorophenyl carboxamide moiety via HATU-mediated coupling with 4-fluorophenyl isocyanate or related reagents .
Characterization is performed via (400 MHz, DMSO-d), HRMS, and TLC for purity assessment .
Basic: How is the structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : in DMSO-d identifies proton environments (e.g., aromatic protons from the fluorophenyl group at δ 7.2–7.8 ppm, spiro carbon signals at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHFNO: calculated 341.1301, observed 341.1298) .
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding patterns (e.g., chair conformation of the piperidine ring and intermolecular N–H···O interactions) .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Conformational Flexibility : The spirocyclic system may adopt multiple conformations, complicating crystal packing. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) promotes ordered lattice formation .
- Hydrogen Bonding : Weak C–H···π or N–H···O interactions require optimization of stoichiometry and solvent polarity. For example, using DMF as a co-solvent enhances hydrogen-bond network stability .
- Twinned Crystals : High-resolution data collection (e.g., synchrotron radiation) and SHELXL refinement resolve overlapping reflections .
Advanced: How can coupling reaction yields be optimized during synthesis?
- Reagent Selection : HATU or EDCI/HOBt systems improve carboxamide coupling efficiency over traditional DCC .
- Temperature Control : Reactions performed at 0–5°C minimize side-product formation (e.g., racemization or over-activation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile) isolates the product with >95% purity .
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities?
- Functional Group Modifications : Comparing analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) identifies critical pharmacophores for anticancer activity .
- Docking Simulations : Molecular docking into ACC enzyme active sites (PDB: 3GID) predicts binding affinities and rationalizes variations in IC values .
- In Vitro Assays : Standardized MTT assays across cell lines (e.g., HepG2 vs. MCF-7) control for cell-type-specific responses .
Advanced: What computational methods are used to study target interactions?
- Molecular Dynamics (MD) : Simulates ligand binding stability in ACC or kinase targets over 100-ns trajectories (AMBER force field) .
- QM/MM Calculations : Evaluates electronic interactions (e.g., fluorophenyl ring’s electron-withdrawing effects) at the B3LYP/6-31G* level .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic liabilities (e.g., CYP450 inhibition risk) .
Safety: What handling precautions are recommended for this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation (GHS Category 2/2A) .
- Ventilation : Use fume hoods during synthesis to mitigate respiratory hazards (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
